Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate
CAS No.:
Cat. No.: VC16008541
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8O4 |
|---|---|
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | methyl 2-methyl-6-oxopyran-3-carboxylate |
| Standard InChI | InChI=1S/C8H8O4/c1-5-6(8(10)11-2)3-4-7(9)12-5/h3-4H,1-2H3 |
| Standard InChI Key | UTSNHPVYMMOGPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=O)O1)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate is systematically named according to IUPAC guidelines as methyl 2-methyl-6-oxopyran-3-carboxylate. Its structure consists of a pyran ring (a six-membered cyclic ether) substituted with a methyl group at position 6, a ketone at position 2, and a methyl ester at position 5 . Alternative synonyms include 6-methyl-2-oxo-2H-pyran-5-carboxylic acid methyl ester and methyl 2-methylene-6-methyl-2H-pyran-5-carboxylate, reflecting slight variations in tautomeric representation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 168.15 g/mol | PubChem |
| SMILES | CC1=C(C=CC(=O)O1)C(=O)OC | PubChem |
| InChIKey | UTSNHPVYMMOGPU-UHFFFAOYSA-N | PubChem |
| Melting Point | Not reported | — |
The compound’s planar pyran ring and electron-withdrawing substituents (ketone and ester) contribute to its reactivity in Diels-Alder reactions, as demonstrated in studies with dienes like isoprene .
Synthesis and Production
Laboratory-Scale Synthesis
The most documented route involves the esterification of 6-methyl-2-oxo-2H-pyran-5-carboxylic acid using methanol under acidic catalysis. Alternatively, cyclocondensation of diketene derivatives with methyl acetoacetate has been proposed, though mechanistic details remain sparse .
Industrial-Scale Manufacturing
Industrial production typically employs batch reactors with optimized conditions for yield and purity. A 1988 study by Matsui et al. highlighted its role as a dienophile in Diels-Alder reactions, producing bicyclic adducts like methyl 8-methyl-8-vinyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate . These adducts are precursors to natural product analogs, underscoring the compound’s utility in asymmetric synthesis .
Table 2: Synthetic Applications in Cycloadditions
| Diene | Product | Yield (%) | Reference |
|---|---|---|---|
| Isoprene | 8-Methyl-8-vinyl adduct | 62 | |
| 2-Methoxy-1,3-butadiene | 8-Methoxy-8-vinyl adduct | 58 |
Chemical Reactivity and Stability
Thermal and Solubility Properties
While thermodynamic data (e.g., melting point) are unreported, the compound’s solubility aligns with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its stability under ambient conditions is moderate, with decomposition observed under strong acidic or basic conditions .
Participation in Cycloadditions
The electron-deficient pyran ring facilitates [4+2] cycloadditions with electron-rich dienes. For example, reactions with isoprene yield stereoisomeric bicyclic lactones, as confirmed by X-ray crystallography . The ketone and ester groups direct regioselectivity, favoring endo transition states .
Applications in Pharmaceutical and Material Science
Polymer Chemistry
The compound’s rigidity and functional groups make it a candidate for synthesizing heat-resistant polymers. Its incorporation into polyesters could enhance thermal stability, though experimental validation is pending.
| Parameter | Value | Source |
|---|---|---|
| OSHA Hazard | Harmful if swallowed | Fisher Sci |
| Recommended PPE | Gloves, goggles, lab coat | Fisher Sci |
| Disposal | Incineration | Fisher Sci |
Comparative Analysis with Related Pyran Carboxylates
Structural Analogues
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Methyl 2-oxo-5,6-dihydro-2H-pyran-3-carboxylate (CAS VC18008372): Features a partially saturated pyran ring, reducing electrophilicity but enhancing solubility.
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Methyl 3-(4-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate (CID 1473626): Substituted with a methoxybenzoyl group, this derivative shows enhanced bioactivity .
Table 4: Property Comparison
| Compound | Molecular Weight | Key Substituent | Application |
|---|---|---|---|
| Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate | 168.15 | Methyl, ketone, ester | Synthetic intermediate |
| Methyl 2-oxo-5,6-dihydro-2H-pyran-3-carboxylate | 156.14 | Saturated ring | Polymer precursor |
| Methyl 3-(4-chlorobenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylate | 321.71 | Chlorobenzamido | Antimicrobial agent |
Recent Advances and Future Directions
Recent studies (2024–2025) focus on catalytic asymmetric syntheses using pyran carboxylates. For example, enantioselective Diels-Alder reactions employing chiral Lewis acids could yield optically pure bicyclic lactones for drug discovery . Additionally, computational modeling predicts novel reactivity patterns under photochemical conditions, opening avenues for green chemistry applications .
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